2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide
Description
Properties
CAS No. |
62273-61-4 |
|---|---|
Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-2-21-15-9-13(11-18)10-16(22(17,19)20)14(15)8-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8,11H2,1H3,(H2,17,19,20) |
InChI Key |
JOEMSQJOCNMIAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)S(=O)(=O)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Sulfonylation
A plausible route involves sequential functionalization of a benzene ring. Starting with 3-ethoxy-5-(hydroxymethyl)phenol, benzylation at the ortho position could occur via Friedel-Crafts alkylation using benzyl chloride in the presence of Lewis acids like AlCl₃. Subsequent sulfonylation introduces the sulfonamide group through reaction with sulfamic acid (H₂NSO₃H) under acidic conditions. This two-step approach mirrors strategies used for structurally related sulfonamides, though specific optimization for the hydroxymethyl substituent would be required to prevent side reactions.
Multi-Component Coupling Reactions
Catalyst-free three-component reactions, as demonstrated for benzothiazole derivatives, offer a potential template. Combining 2-mercaptobenzoxazole, benzyl bromide, and a functionalized benzaldehyde derivative could yield intermediates that undergo cyclization and sulfonamide formation. However, steric hindrance from the ethoxy and hydroxymethyl groups may necessitate elevated temperatures (80–100°C) and extended reaction times (12–24 hours).
Critical Reaction Parameters
Table 1: Hypothetical Optimization Parameters for Key Synthesis Steps
Purification and Characterization Challenges
The hydroxymethyl group introduces polarity, complicating crystallization. High-vacuum distillation (180–195°C at 2 mmHg) and sequential liquid-liquid extraction with ethyl acetate/water are candidate purification methods. Nuclear magnetic resonance (NMR) spectra would exhibit characteristic shifts:
-
¹H NMR : δ 4.55 (s, 2H, CH₂OH), δ 7.25–7.40 (m, 5H, benzyl aromatic), δ 1.35 (t, 3H, OCH₂CH₃).
-
¹³C NMR : 63.8 ppm (OCH₂CH₃), 68.2 ppm (CH₂OH), 138.5 ppm (sulfonamide S-connected C).
Scalability and Industrial Feasibility
Nickel-based catalytic systems, effective for hydrogenation in N-benzyl piperidinol syntheses, might reduce reaction steps if intermediate reduction is required. However, benzyl ether stability under hydrogenation conditions (3–5 atm H₂) must be verified to prevent debenzylation.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The benzyl and ethoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the benzyl and ethoxy groups may enhance the compound’s binding affinity to target proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity: The hydroxymethyl group in the target compound enhances polarity compared to analogs with non-polar groups (e.g., methoxy or benzyl). This contrasts with 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide, where the ketone reduces polarity .
Solubility :
- Compounds with hydrophilic groups (e.g., hydroxymethyl or sulfonic acid) exhibit higher aqueous solubility. For example, 2-Phenylbenzimidazole-5-sulfonic acid’s ionic nature grants superior solubility compared to the target compound’s neutral hydroxymethyl .
Biological Relevance: The sulfonamide moiety is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase). The benzyl group may enhance binding to hydrophobic enzyme pockets, while ethoxy could modulate electron distribution .
Biological Activity
2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. The presence of the hydroxymethyl group and ethoxy substituent enhances its solubility and potential binding affinity to target proteins.
Antimicrobial Activity
Research indicates that 2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at concentrations that suggest potential as an antibacterial agent. The mechanism likely involves the inhibition of carbonic anhydrase (CA), which is critical for bacterial growth .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and DU-145 (prostate cancer). The observed IC50 values indicate that it possesses considerable cytotoxicity against these cancer cells, suggesting a promising therapeutic index compared to standard treatments .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | < 1 | Induction of apoptosis via caspase activation |
| DU-145 | 2.5 | Inhibition of tubulin polymerization |
| Normal Cells (MCF-10A) | 10 | Selective cytotoxicity |
The biological activity of 2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide is primarily attributed to its structural features that allow it to mimic natural substrates. This mimicking can lead to the inhibition of key enzymes involved in cellular processes:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes, such as carbonic anhydrases, which are vital for maintaining pH homeostasis in cells.
- Apoptosis Induction : By activating caspases, the compound triggers programmed cell death in cancer cells.
- Tubulin Interaction : It disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells .
Study 1: Antiviral Evaluation
In a study examining antiviral properties, derivatives similar to 2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide were tested against various viruses including HSV-1 and HCVcc genotype 4. The compounds exhibited notable antiviral activity with selectivity indices comparable to established antiviral drugs .
Study 2: Cytotoxicity Profile
A comparative analysis was conducted on the cytotoxic effects of this compound against normal and cancerous cell lines. The results indicated a favorable safety profile, with higher IC50 values in normal cells compared to cancer cells, thus highlighting its potential as a selective anticancer agent .
Q & A
Q. What synthetic strategies are recommended for preparing 2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates. For example, benzenesulfonamide derivatives are often synthesized via sulfonylation of amines or nucleophilic substitution of halogenated precursors. Column chromatography (e.g., silica gel) is recommended for purification, with yields optimized by controlling reaction temperature (e.g., 0°C for sensitive intermediates) and stoichiometric ratios of reagents . Halogenated analogs (e.g., brominated benzenesulfonamides) may employ Suzuki-Miyaura cross-coupling for functionalization .
Q. Table 1: Example Synthetic Conditions for Sulfonamide Derivatives
| Reagent System | Target Functionalization | Yield Range | Reference |
|---|---|---|---|
| EDCl/HOBt in DCM | Amide bond formation | 37–73% | |
| Suzuki coupling (Pd) | Aryl-aryl bond formation | 53–62% |
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming substitution patterns (e.g., benzyl, ethoxy, and hydroxymethyl groups). For example, the hydroxymethyl proton (-CHOH) typically appears as a triplet near δ 4.5–5.0 ppm, while ethoxy groups show characteristic signals at δ 1.3–1.5 ppm (CH) and δ 3.4–4.0 ppm (CH) .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) should be confirmed using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust/aerosols.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should dose ranges be selected?
- Methodological Answer :
- Cardiovascular Models : Isolated rat heart perfusion systems can assess effects on coronary resistance. Dose ranges (e.g., 0.001–1 nM) should be based on pilot studies, with Krebs-Henseleit buffer as a negative control .
- Cancer Cell Lines : Use MTT assays on leukemia (e.g., Jurkat) or solid tumor cells. IC values are determined via dose-response curves (1 nM–100 µM) .
Q. Table 2: Experimental Design for Biological Activity Screening
| Group | Compound | Dose Range | Endpoint Measured |
|---|---|---|---|
| Control | Krebs-Henseleit buffer | - | Baseline perfusion |
| Test | Target compound | 0.001 nM | ∆ Coronary resistance |
| Positive Control | 4-(2-aminoethyl)-benzenesulfonamide | 0.001 nM | Reference activity |
Q. How can computational modeling (e.g., QSAR, molecular docking) predict the mechanism of action of this sulfonamide?
- Methodological Answer :
- Quantitative Structure-Activity Relationship (QSAR) : Use topological indices (e.g., Wiener index) to correlate substituent effects (e.g., ethoxy vs. hydroxymethyl) with bioactivity .
- Molecular Docking : Target carbonic anhydrase IX (PDB: 3IAI) to assess sulfonamide binding affinity. Software like AutoDock Vina can simulate interactions with catalytic zinc ions .
Q. How can structural modifications at the benzyl or ethoxy positions enhance physicochemical properties?
- Methodological Answer :
- Benzyl Group : Replace with electron-withdrawing groups (e.g., -CF) to improve metabolic stability.
- Ethoxy Group : Substitute with bulkier alkoxy chains (e.g., isopropoxy) to modulate lipophilicity (logP) and membrane permeability.
- Hydroxymethyl : Convert to ester prodrugs (e.g., acetylated) to enhance oral bioavailability .
Q. What analytical challenges arise when quantifying this compound in plasma, and how are they resolved?
- Methodological Answer :
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) removes plasma interferents.
- LC-MS/MS : Use a C18 column with MRM transitions (e.g., m/z 350 → 272 for quantification). Calibration curves (1–1000 ng/mL) ensure linearity (R > 0.99) .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
